
tert-Butyl 3-(piperazin-1-yl)pyrrolidine-1-carboxylate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-Butyl 3-(piperazin-1-yl)pyrrolidine-1-carboxylate hydrochloride is an organic compound widely used in scientific research and laboratory experiments due to its unique properties. It is a white crystalline solid with a molecular formula of C11H21N3O2Cl. This compound is often utilized as a reagent for the synthesis of other compounds and as a catalyst for certain reactions.
Méthodes De Préparation
The synthesis of tert-Butyl 3-(piperazin-1-yl)pyrrolidine-1-carboxylate hydrochloride involves a two-step process. The first step is the condensation of piperazine with 1-bromo-3-tert-butylpropane in the presence of a base such as sodium hydroxide. This reaction produces 1-bromo-3-tert-butylpiperazine, which is then reacted with hydrochloric acid to produce the final product.
Analyse Des Réactions Chimiques
Tert-Butyl 3-(piperazin-1-yl)pyrrolidine-1-carboxylate hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: It can also undergo reduction reactions, often using reagents like lithium aluminum hydride.
Substitution: Substitution reactions are common, where one functional group is replaced by another. Common reagents for these reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
Tert-Butyl 3-(piperazin-1-yl)pyrrolidine-1-carboxylate hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent for the synthesis of other compounds and as a catalyst for certain reactions.
Biology: This compound is used in the synthesis of peptides, peptidomimetics, and other biologically active compounds.
Medicine: It has been used in the synthesis of heterocyclic compounds and as a catalyst for the polymerization of vinyl monomers.
Industry: It is used as a ligand in coordination chemistry and as an inhibitor of enzymes.
Mécanisme D'action
The mechanism of action of tert-Butyl 3-(piperazin-1-yl)pyrrolidine-1-carboxylate hydrochloride involves its role as a catalyst for certain reactions. It acts as a ligand in coordination chemistry and an inhibitor of enzymes. The compound binds to metal ions and is able to transfer electrons in a redox reaction. It also acts as a Lewis acid, meaning that it can accept electrons from other molecules.
Comparaison Avec Des Composés Similaires
Tert-Butyl 3-(piperazin-1-yl)pyrrolidine-1-carboxylate hydrochloride is unique due to its specific structure and properties. Similar compounds include:
These compounds share some structural similarities but differ in their specific functional groups and applications.
Propriétés
Formule moléculaire |
C13H26ClN3O2 |
|---|---|
Poids moléculaire |
291.82 g/mol |
Nom IUPAC |
tert-butyl 3-piperazin-1-ylpyrrolidine-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C13H25N3O2.ClH/c1-13(2,3)18-12(17)16-7-4-11(10-16)15-8-5-14-6-9-15;/h11,14H,4-10H2,1-3H3;1H |
Clé InChI |
CPZJCUJZNASBJI-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCC(C1)N2CCNCC2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


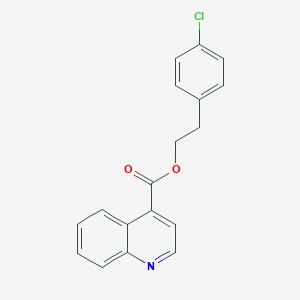
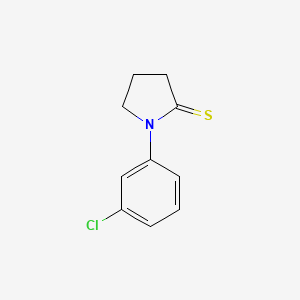
![3-Chloro-2-[4-(chlorosulfonyl)phenyl]-1-benzofuran-6-sulfonyl chloride](/img/structure/B12885474.png)
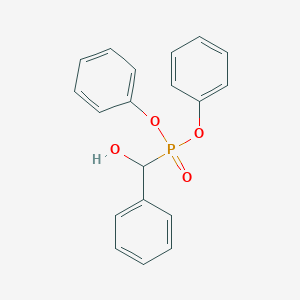
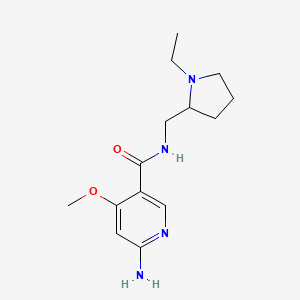
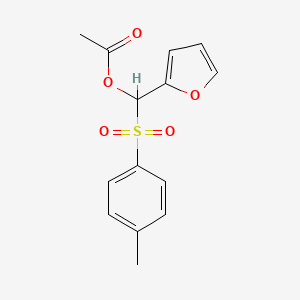
![3-(Pyridin-4-yl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12885494.png)
![2-[2-(Dimethylamino)ethyl]-5-iodo-3-propylquinolin-8-ol](/img/structure/B12885500.png)
![2-(Carboxy(hydroxy)methyl)-5-(methoxycarbonyl)benzo[d]oxazole](/img/structure/B12885506.png)
![2-Chloro-1-(2-(hydroxymethyl)benzo[d]oxazol-4-yl)ethanone](/img/structure/B12885513.png)




